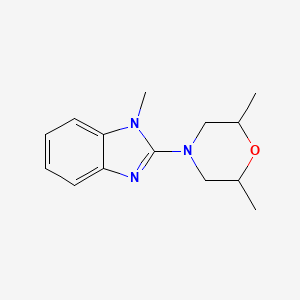

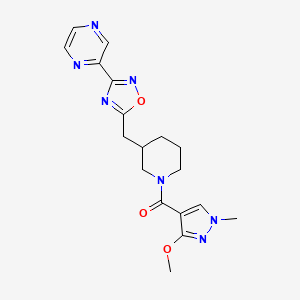

2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine” is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 2,6-Dimethylmorpholine, 2,6-Dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine, 2,6-Dimethylmorfolin, and Dimethylmorpholine .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which includes “this compound”, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . Another method involves the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“this compound” reacts with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water .Physical and Chemical Properties Analysis

“this compound” is a clear liquid . It has a molecular weight of 115.1735 .Scientific Research Applications

Crystal Structure Analysis

The synthesis of structurally related compounds involving benzimidazole and morpholine derivatives has been a focal point of research due to their intriguing chemical properties and potential applications. For example, the synthesis and crystal structure analysis of 1‐[2‐(5‐Nitro‐1H‐benzimidazol‐1-yl)ethyl]morpholinium chloride were explored, highlighting the compound's intramolecular and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in material science and pharmaceuticals (Akkurt et al., 2005).

Enhancement of Ethanol Production

In the field of renewable energy, novel morpholinium ionic liquids, including compounds structurally related to 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine, have been synthesized and applied for the pretreatment of rice straw to enhance ethanol production. These compounds offer lower toxicity and cost compared to traditional solvents, presenting a promising avenue for improving the efficiency and sustainability of biofuel production (Kahani et al., 2017).

Antioxidant and Antiradical Activity

Research has also delved into the antioxidant and antiradical activities of benzimidazole derivatives. A study focusing on N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, which share a structural motif with this compound, demonstrated significant inhibitory activity against lipid peroxidation and radical cation decolorization. These findings suggest potential applications in developing new antioxidant agents (Spasov et al., 2022).

Development of Polymer Electrolytes

Morpholinium-functionalized polymers have been introduced for applications in electrochemical devices, such as fuel cells. These novel anion-exchange membranes exhibit enhanced chemical stability and ion conductivity, making them suitable for use in alkaline fuel cells. The incorporation of morpholinium groups into polymer matrices indicates the versatility of morpholine derivatives in materials science, particularly in developing high-performance polymer electrolytes (Morandi et al., 2015).

Synthesis of Bioactive Compounds

Furthermore, benzimidazole and morpholine derivatives have been synthesized for their potential bioactive properties. For instance, compounds with the morpholine moiety have shown excellent antifungal activity, surpassing traditional fungicides. This highlights the significance of morpholine derivatives in the pharmaceutical industry, particularly in developing new antifungal agents (Zhou et al., 2013).

Safety and Hazards

Future Directions

The rapid development in bacterial resistance to many groups of known antibiotics has led to the discovery of antibacterial drug candidates with previously unknown mechanisms of action . Benzimidazole derivatives, including “2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine”, are being studied for their potential in this area .

Mechanism of Action

Target of Action

It’s worth noting that morpholine derivatives like amorolfine are known to inhibit fungal enzymes d14 reductase and d7-d8 isomerase . Similarly, benzimidazole moiety has been reported to exhibit diverse pharmacological activities .

Mode of Action

For instance, Amorolfine, a morpholine derivative, inhibits fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .

Biochemical Pathways

Similar compounds like amorolfine are known to affect fungal sterol synthesis pathways .

Pharmacokinetics

The compound’s molecular weight (30439) and LogP (349) suggest that it may have suitable properties for bioavailability .

Result of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine are not fully understood yet. It is known that benzimidazole derivatives, which this compound is a part of, have been intensively studied for their wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase in anticancer activity .

Cellular Effects

The cellular effects of this compound are not well documented. It is known that benzimidazole derivatives have shown promising results in the treatment of various types of cancer, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Benzimidazole derivatives are known to interact with various biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. Benzimidazole derivatives are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. Benzimidazole derivatives are known to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well understood. Benzimidazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. Benzimidazole derivatives are known to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well understood. Benzimidazole derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name |

2,6-dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-10-8-17(9-11(2)18-10)14-15-12-6-4-5-7-13(12)16(14)3/h4-7,10-11H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZHYBYMOSOUES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide](/img/structure/B2408828.png)

![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408836.png)

![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)